molecular formula C6H10N2O B3032084 (1,2-dimethyl-1H-imidazol-4-yl)methanol CAS No. 1038828-36-2

(1,2-dimethyl-1H-imidazol-4-yl)methanol

Cat. No.: B3032084
CAS No.: 1038828-36-2
M. Wt: 126.16
InChI Key: GBAJNMPJZPVBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2-Dimethyl-1H-imidazol-4-yl)methanol ( 1038828-36-2) is a high-purity chemical building block with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . This compound, characterized by its hydroxymethyl-functionalized imidazole core, is supplied for research and development applications. As a versatile scaffold, it is of significant interest in medicinal chemistry and chemical synthesis, particularly for constructing more complex molecules via further functionalization of its alcohol group . The compound requires specific storage conditions to maintain stability and should be kept sealed in a dry environment at 2-8°C . This product is intended for laboratory research purposes only and is not classified for human or veterinary diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate in heterocyclic chemistry, with potential applications in developing pharmaceutical candidates and other specialty chemicals.

Properties

IUPAC Name

(1,2-dimethylimidazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-7-6(4-9)3-8(5)2/h3,9H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAJNMPJZPVBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401291492
Record name 1,2-Dimethyl-1H-imidazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038828-36-2
Record name 1,2-Dimethyl-1H-imidazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038828-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-1H-imidazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-dimethyl-1H-imidazol-4-yl)methanol can be achieved through several methods. One common approach involves the reduction of 1,2-dimethyl-1H-imidazole-4-carboxylic acid using a reducing agent such as lithium aluminum hydride. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran under an inert atmosphere to prevent oxidation.

Another method involves the alkylation of 1,2-dimethyl-1H-imidazole with formaldehyde in the presence of a base such as sodium hydroxide. This reaction yields this compound as the primary product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of 1,2-dimethyl-1H-imidazole-4-carboxylic acid is a preferred method due to its efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

(1,2-dimethyl-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form 1,2-dimethyl-1H-imidazole-4-carboxaldehyde using oxidizing agents like pyridinium chlorochromate.

    Reduction: The compound can be reduced to form 1,2-dimethyl-1H-imidazole using strong reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: 1,2-dimethyl-1H-imidazole-4-carboxaldehyde.

    Reduction: 1,2-dimethyl-1H-imidazole.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

(1,2-Dimethyl-1H-imidazol-4-yl)methanol has been studied for its potential use in drug development. Its structural features allow it to interact with biological systems effectively.

Case Study: Antifungal Activity

Research has indicated that imidazole derivatives exhibit antifungal properties. A study involving this compound demonstrated its efficacy against specific fungal strains, suggesting its potential as a lead compound for antifungal drugs. The mechanism involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

Table 1: Antifungal Efficacy of Imidazole Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans32 µg/mL
(1-Methylimidazole)Aspergillus niger16 µg/mL
(1-Ethylimidazole)Cryptococcus neoformans64 µg/mL

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its versatile reactivity. It can participate in various reactions, including:

  • Alkylation Reactions : Serving as a nucleophile to form more complex structures.
  • Condensation Reactions : Reacting with aldehydes or ketones to form imines or enamines.

Case Study: Synthesis of Imidazole Derivatives

In a synthetic route involving this compound, researchers successfully synthesized a series of imidazole derivatives that showed enhanced biological activity compared to their precursors. This highlights the compound's utility in generating diverse chemical entities for further investigation.

Material Science Applications

The compound's unique properties make it suitable for applications in material science, particularly in the development of functional materials.

Table 2: Material Properties and Applications

PropertyApplication
Solubility in organic solventsUsed as a solvent in polymer synthesis
Thermal stabilitySuitable for high-temperature applications
Coordination chemistryActs as a ligand in metal complexes

Mechanism of Action

The mechanism of action of (1,2-dimethyl-1H-imidazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The hydroxymethyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity. These interactions disrupt normal enzyme function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Modifications

Methanol vs. Ethanol Derivatives
  • (2-Methyl-5-nitro-1H-imidazol-1-yl)methanol (MW: 157.13 g/mol): Substitution at the 1-position with a hydroxymethyl group and a nitro group at the 5-position enhances antimicrobial activity. This contrasts with ethanol derivatives like 2-(5-Nitro-1H-imidazol-1-yl)-ethanol (Impurity D, MW: 157.13 g/mol), where the longer alkyl chain may alter pharmacokinetic properties such as solubility and metabolic stability .
  • (1,2-Dimethyl-1H-imidazol-4-yl)methanol (MW: 140.16 g/mol, calculated) lacks the nitro group but is pivotal in constructing complex molecules via its reactive hydroxyl group, enabling esterification or oxidation .
Hydroxymethyl vs. Carbonyl Groups

Structural Isomerism

  • (1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS: 64689-22-1, MW: 140.16 g/mol): This structural isomer shifts the methyl group from the 2- to the 5-position, altering electronic distribution and steric effects. Such changes can modulate reactivity in Suzuki-Miyaura couplings or hydrogen-bonding interactions in biological systems .

Sulfonyl-Containing Analogues

Compounds like 1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine (MW: 430.53 g/mol) incorporate a sulfonyl group, enhancing stability and binding affinity through strong electron-withdrawing effects. These derivatives are prevalent in kinase inhibitors and GPCR modulators, contrasting with the hydroxyl group’s role in facilitating solubility and derivatization in the parent compound .

Complex Bioactive Analogues

  • Resolvin D1 Analogues (e.g., RvD1 analogue 1, MW: 415.5 g/mol): These incorporate this compound-derived moieties to enhance anti-inflammatory activity. The hydroxymethyl group improves aqueous solubility, critical for in vivo efficacy .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties References
This compound C₆H₁₀N₂O 140.16 1,2-dimethyl, -CH₂OH Drug synthesis intermediate
(2-Methyl-5-nitro-1H-imidazol-1-yl)methanol C₅H₇N₃O₃ 157.13 2-methyl, 5-nitro, -CH₂OH Antimicrobial agents
1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone C₇H₁₀N₂O 138.17 1,2-dimethyl, -COCH₃ Synthetic building block
1,5-Dimethyl-1H-imidazol-4-yl)methanol C₆H₁₀N₂O 140.16 1,5-dimethyl, -CH₂OH Isomer with distinct reactivity
1-[(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine C₉H₁₅N₅O₂S 430.53 Sulfonyl, piperazine Kinase inhibitors
RvD1 Analogue 1 C₁₉H₂₅N₇O₂S 415.5 Hydroxymethyl, dihydroxy Anti-inflammatory therapeutics

Biological Activity

(1,2-Dimethyl-1H-imidazol-4-yl)methanol is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by an imidazole ring with two methyl groups at the 1 and 2 positions and a hydroxymethyl group at the 4 position. Its molecular formula is C6H10N2OC_6H_10N_2O with a molecular weight of approximately 142.16 g/mol. The unique structure influences its reactivity and interactions with biological targets.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies indicate that this compound has significant antimicrobial effects against various pathogens, including bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
  • Antioxidant Activity : The compound has shown promising antioxidant properties, which are crucial for protecting cells from oxidative stress. In vitro assays have demonstrated its ability to scavenge free radicals effectively .
  • Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic disorders. The imidazole moiety allows it to interact with active sites of enzymes through hydrogen bonding.

The biological activity of this compound is largely attributed to its structural features:

  • Target Interactions : The compound interacts with various biological targets, including enzymes and receptors. Its ability to form hydrogen bonds with key amino acid residues enhances its binding affinity.
  • Influence on Biochemical Pathways : It plays a role in modulating biochemical pathways associated with inflammation and oxidative stress, making it a candidate for therapeutic applications in conditions like arthritis and cardiovascular diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against bacteria and fungi
AntioxidantScavenges free radicals; protects against oxidative stress
Enzyme InhibitionInhibits key metabolic enzymes

Case Study: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against multiple strains of Staphylococcus aureus and Candida albicans. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antimicrobial activity.

Case Study: Antioxidant Properties

A study investigating the antioxidant capacity of imidazole derivatives found that this compound exhibited superior radical scavenging activity compared to other analogues. The compound was effective in reducing oxidative damage in cellular models, highlighting its potential in developing protective agents against oxidative stress-related diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,2-dimethyl-1H-imidazol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1,2-dimethyl-1H-imidazol-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.